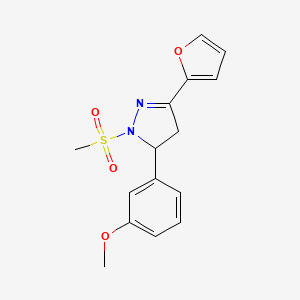

3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole

Description

Properties

IUPAC Name |

5-(furan-2-yl)-3-(3-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-20-12-6-3-5-11(9-12)14-10-13(15-7-4-8-21-15)16-17(14)22(2,18)19/h3-9,14H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKIECGREAILJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the methanesulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the methanesulfonyl group may produce sulfides .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antimicrobial : Several studies have demonstrated that pyrazole derivatives possess significant antimicrobial properties. For instance, compounds similar to 3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole have been synthesized and evaluated for their effectiveness against various bacterial strains .

- Anti-inflammatory : Pyrazoles have shown potential in reducing inflammation, making them candidates for treating inflammatory diseases. Their mechanism often involves inhibition of pro-inflammatory cytokines .

Synthesis of Novel Compounds

The versatility of the pyrazole structure allows for the synthesis of various derivatives with enhanced properties. For example:

- Synthesis Techniques : The compound can be synthesized using various methods, including reaction with halogenated compounds to form thiazole and thiadiazole derivatives. Such derivatives have shown increased biological activity .

- Case Studies : In one study, 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole was used as a precursor to synthesize multiple heterocyclic compounds with antimicrobial activity . The structures were confirmed through spectral analysis.

Applications in Drug Discovery

The unique structural characteristics of this compound make it a promising candidate in drug discovery:

- Cancer Treatment : Some derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .

- Antioxidant Activity : Research has indicated that certain pyrazole derivatives exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives and pyrazole-based molecules, such as:

- 3-(furan-2-yl)-1-methanesulfonyl-5-phenyl-4,5-dihydro-1H-pyrazole

- 3-(furan-2-yl)-1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole .

Uniqueness

The uniqueness of 3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole (CAS Number: 1427658-88-5) is a member of the pyrazole family known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data.

- Molecular Formula : C₁₅H₁₆N₂O₄S

- Molecular Weight : 320.4 g/mol

| Property | Value |

|---|---|

| CAS Number | 1427658-88-5 |

| Molecular Formula | C₁₅H₁₆N₂O₄S |

| Molecular Weight | 320.4 g/mol |

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole structure have shown promising results in inhibiting pro-inflammatory cytokines like TNF-α and IL-6. A study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to the standard drug dexamethasone, which showed 76% inhibition at 1 µM .

Antimicrobial Activity

The antimicrobial potential of pyrazoles has been well-documented. A series of synthesized pyrazole derivatives were tested against various bacterial strains, including Bacillus subtilis and E. coli. One study indicated that specific compounds exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The anticancer properties of pyrazole derivatives are particularly noteworthy. Several studies have evaluated the cytotoxic effects of these compounds on various cancer cell lines:

- MCF7 (breast cancer) : Compounds showed GI50 values around 3.79 µM .

- A549 (lung cancer) : Notable growth inhibition was observed with IC50 values as low as 26 µM , indicating strong potential against lung cancer cells .

In another study, a novel series of pyrazole compounds exhibited significant apoptosis-inducing effects in A549 cell lines, demonstrating their potential as anticancer agents .

Case Studies

- Study on Anti-inflammatory Effects :

- Antimicrobial Screening :

- Anticancer Evaluation :

Q & A

Q. What are the key synthetic pathways for preparing 3-(furan-2-yl)-1-methanesulfonyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazole?

The synthesis involves multi-step organic reactions:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones under reflux conditions (e.g., glacial acetic acid as a catalyst) .

- Methanesulfonyl introduction : Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to functionalize the pyrazole nitrogen .

- Aromatic substitution : Cross-coupling reactions (e.g., Suzuki-Miyaura) or electrophilic substitution to attach the 3-methoxyphenyl and furan-2-yl groups . Methodological Tip: Optimize reaction conditions (solvent, temperature) using TLC monitoring and purify via column chromatography or recrystallization .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : Use , , and IR to confirm substituent positions and functional groups (e.g., sulfonyl stretch at ~1150–1300 cm) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns using tools like Mercury CSD .

- Computational methods : Perform DFT calculations (e.g., Gaussian software) to analyze electronic properties, HOMO-LUMO gaps, and molecular electrostatic potentials .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

SAR studies highlight:

- Methanesulfonyl group : Enhances anti-inflammatory activity by modulating COX-2 inhibition .

- 3-Methoxyphenyl substituent : Improves solubility and bioavailability, critical for cellular uptake .

- Furan-2-yl moiety : Increases antimicrobial potency by disrupting microbial membranes . Example SAR Table:

| Substituent | Biological Effect | Mechanism |

|---|---|---|

| Methanesulfonyl | Anti-inflammatory | COX-2 inhibition |

| 3-Methoxyphenyl | Enhanced solubility | π-π stacking with serum proteins |

| Furan-2-yl | Antimicrobial | Membrane disruption |

Q. How can experimental data contradictions (e.g., varying IC values) be resolved in anticancer studies?

- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) .

- Mechanistic validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) and mitochondrial membrane potential assays .

- Structural analogs : Compare activity with derivatives lacking the methanesulfonyl group to isolate its contribution .

Q. What computational tools are recommended for predicting binding modes with biological targets?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with tubulin (anticancer) or COX-2 (anti-inflammatory) .

- MD simulations : Run GROMACS or AMBER to assess stability of ligand-protein complexes over time .

- Pharmacophore modeling : Identify critical interaction points (e.g., hydrogen bonds with sulfonyl oxygen) .

Methodological Challenges and Solutions

Q. How to address low yields in the final sulfonylation step?

- Base optimization : Replace triethylamine with DMAP to enhance nucleophilicity of the pyrazole nitrogen .

- Solvent selection : Use anhydrous DMF to stabilize reactive intermediates .

Q. What strategies improve selectivity in cross-coupling reactions?

- Catalyst tuning : Employ Pd(PPh) for Suzuki-Miyaura coupling to minimize byproducts .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyls) on the furan ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.